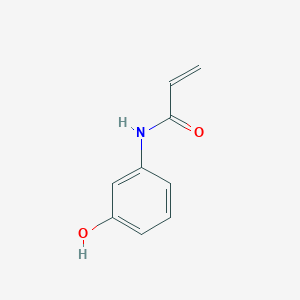

n-(3-Hydroxyphenyl)acrylamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N-(3-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-2-9(12)10-7-4-3-5-8(11)6-7/h2-6,11H,1H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHOLXNNEPPFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926718 | |

| Record name | N-(3-Hydroxyphenyl)prop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13040-21-6 | |

| Record name | 13040-21-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Hydroxyphenyl)prop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of N 3 Hydroxyphenyl Acrylamide

Synthetic Methodologies for n-(3-Hydroxyphenyl)acrylamide

The creation of this compound is primarily achieved through amidation or condensation reactions. These processes typically involve the reaction of an amine-containing aromatic compound, such as 3-aminophenol (B1664112), with an acrylamide (B121943) or a precursor to acrylamide. Key to these syntheses is the careful control of reaction conditions to prevent the polymerization of the acrylamide double bond, the use of catalysts or bases to promote the amidation, and purification of the final product, often through crystallization or solvent extraction.

Direct Amidation Reactions for this compound Synthesis

Direct amidation reactions represent a common and effective strategy for synthesizing this compound. These methods involve the direct formation of an amide bond between an amine and a carboxylic acid or its derivative.

The synthesis of this compound can be accomplished through the reaction of 3-aminophenol with acrylic acid. This method, however, often requires activation of the carboxylic acid group to facilitate the reaction. The use of coupling agents is a common strategy to achieve this activation. For instance, a wide array of acids and amines can be successfully coupled using tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH2CF3)3) as a mediator. acs.org This process allows for the formation of the amide product, which can then be isolated using a straightforward solid-phase workup with commercially available resins, thereby avoiding the need for aqueous workup or chromatographic purification. acs.org

The direct amidation of unactivated esters with amines, mediated by sodium tert-butoxide (NaOtBu), presents another transition-metal-free and solvent-free approach. rsc.org This method has been shown to produce a variety of amides in good to excellent yields at room temperature. rsc.org

A well-established method for the synthesis of this compound involves the reaction of 3-aminophenol with acryloyl chloride. In a typical procedure, 3-aminophenol and a base, such as sodium bicarbonate, are combined, and then acryloyl chloride is added. epo.org The reaction is generally performed in a mixed solvent system, like tetrahydrofuran/water or ethyl acetate (B1210297)/water, at reduced temperatures (0–25 °C) to manage the reaction rate and reduce the occurrence of side reactions. The base is crucial for neutralizing the hydrochloric acid that is generated during the reaction. A similar approach has been used for the synthesis of related compounds, such as N-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamide, where 2,6-di-tert-butyl-4-aminophenol is reacted with acryloyl chloride in the presence of sodium carbonate and benzene (B151609). prepchem.com

For the synthesis of N-(3-hydroxyphenyl)acetamide, a related compound, 3-aminophenol is reacted with acetic anhydride (B1165640) in tetrahydrofuran. nih.gov This highlights the versatility of using acid anhydrides or acid chlorides for the acylation of 3-aminophenol.

| Reactants | Reagents/Solvents | Product | Key Conditions |

| 3-Aminophenol, Acryloyl Chloride | Sodium Bicarbonate, Tetrahydrofuran/Water | This compound | 0-25 °C |

| 2,6-di-tert-butyl-4-aminophenol, Acryloyl Chloride | Sodium Carbonate, Benzene | N-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamide | 19-38 °C |

| 3-Aminophenol, Acetic Anhydride | Tetrahydrofuran | N-(3-Hydroxyphenyl)acetamide | Room Temperature |

Solid-State Synthesis Approaches for related Acrylamides (e.g., (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide)

Solid-state reactions offer a solvent-free and environmentally friendly alternative for the synthesis of acrylamide derivatives. An example of this is the synthesis of the organic crystalline compound (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide. researchgate.net This compound is synthesized through a solid-state reaction between 3-hydroxy benzaldehyde (B42025) and 2-cyanoacetamide. researchgate.net A phase diagram study and single crystal X-ray diffraction analysis have established that the molar ratio of the reactants for the formation of this new organic entity is 1:1. researchgate.net The phase diagram also reveals the formation of the new compound surrounded by two eutectics. researchgate.net This solvent-free, green synthesis approach has been adopted to explore novel compounds. researchgate.net

Exploration of Coupling Agents and Solvents in this compound Synthesis

The choice of coupling agents and solvents is critical in optimizing the synthesis of this compound, influencing both yield and purity.

For the synthesis of bis-cinnamamide derivatives, coupling agents like (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) and HATU have been employed. mdpi.com In the synthesis of (E)-N-(12-Aminododecyl)-3-(3-hydroxyphenyl) acrylamide, 3-hydroxycinnamic acid was reacted with 1,12-dodecamethylenediamine using HBTU as the coupling agent and N,N-diisopropylethylamine (DIPEA) as the base in dimethylformamide (DMF). mdpi.com Similarly, the synthesis of (2E,2'E)-N,N'-(dodecane-1,12-diyl)bis(3-(3-hydroxyphenyl)acrylamide) utilized HATU as the coupling agent and N-methylmorpholine as the base. mdpi.com

The solvent system also plays a significant role. For the reaction of 3-aminophenol with acryloyl chloride, a mixed solvent system such as tetrahydrofuran/water or ethyl acetate/water is typically used. Polar aprotic solvents like DMF or dichloromethane (B109758) are often selected to enhance reactivity.

| Coupling Agent | Base | Solvent | Reactants | Product |

| HBTU | DIPEA | DMF | 3-Hydroxycinnamic acid, 1,12-dodecamethylenediamine | (E)-N-(12-Aminododecyl)-3-(3-hydroxyphenyl) acrylamide |

| HATU | N-methylmorpholine | Not specified | 3-Hydroxycinnamic acid, 1,12-dodecamethylenediamine | (2E,2'E)-N,N'-(dodecane-1,12-diyl)bis(3-(3-hydroxyphenyl)acrylamide) |

Derivatization Strategies for this compound

The this compound molecule serves as a versatile scaffold for the creation of various derivatives with tailored properties. Derivatization can occur at several positions, including the hydroxyl group, the amide nitrogen, and the acrylamide double bond.

One notable derivatization involves the synthesis of (E)-N-(3-hydroxybenzyl)-3-(3-hydroxyphenyl)acrylamide. nih.gov This suggests that the amide nitrogen can be further substituted.

Another strategy involves creating derivatives for specific applications. For instance, a novel derivatization reagent, (E)-2-cyano-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-(4-hydroxyphenyl)acrylamide (CHC-Mal), has been developed for the selective detection of free thiol groups in metabolites and proteins for MALDI mass spectrometry imaging. nih.govresearchgate.net This demonstrates how the core structure of a hydroxyphenyl acrylamide can be modified to create a reactive probe.

Furthermore, the synthesis of a series of caffeic acid derivatives has been achieved by coupling with different substituted amines and alkyl halides. bohrium.com This approach, while not directly starting from this compound, illustrates a common strategy for creating a library of related amide compounds with diverse functionalities.

The synthesis of bis-cinnamamide derivatives also highlights a derivatization strategy where two hydroxyphenyl acrylamide units are linked together. For example, (2E,2'E)-N,N'-(dodecane-1,12-diyl)bis(3-(3-hydroxyphenyl)acrylamide) was synthesized from 3-hydroxycinnamic acid and 1,12-dodecamethylenediamine. mdpi.com

Modifications at the Hydroxyphenyl Moiety

The hydroxyphenyl group of this compound offers a prime site for chemical modification, allowing for the introduction of various functional groups to alter the molecule's electronic and steric properties.

Substitutions on the Acrylamide Backbone

The acrylamide backbone is another key region for derivatization. The double bond and the amide linkage are both amenable to chemical reactions, leading to a diverse range of substituted products.

A notable modification is the introduction of a cyano group at the α-position of the acrylamide, leading to compounds like (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide. researchgate.net This can be achieved through a Knoevenagel condensation between 3-hydroxybenzaldehyde (B18108) and 2-cyanoacetamide. researchgate.net Further derivatization can be seen in the synthesis of 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide and 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, where different aryl groups are introduced at the β-position. nih.govmdpi.comnih.gov These syntheses are often carried out by refluxing the appropriate aldehyde with an acetamide (B32628) precursor in the presence of a catalyst like piperidine. nih.govmdpi.com

| Derivative | Starting Materials | Reaction Conditions | Reference |

| (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide | 3-hydroxybenzaldehyde, 2-cyanoacetamide | Solid-state reaction | researchgate.net |

| 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide | Benzaldehyde, 2-cyano-N-(4-hydroxyphenyl)acetamide | Ethanol, piperidine, reflux | nih.govmdpi.com |

| 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide | 4-methoxybenzaldehyde, 2-cyano-N-(4-hydroxyphenyl)acetamide | Ethanol, piperidine, reflux | nih.govmdpi.com |

Synthesis of Bis-Acrylamide Derivatives Incorporating the Hydroxyphenyl Moiety

The bifunctional nature of this compound precursors allows for the synthesis of dimeric structures, known as bis-acrylamides. These compounds are often constructed by linking two acrylamide units through a spacer molecule.

An example of this is the synthesis of (2E,2'E)-N,N'-(dodecane-1,12-diyl)bis(3-(3-hydroxyphenyl)acrylamide). mdpi.com This synthesis involves the reaction of 3-hydroxycinnamic acid with 1,12-dodecamethylenediamine. mdpi.com The coupling is facilitated by reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and N-methylmorpholine. mdpi.com Such bis-acrylamide derivatives are of interest for their potential to act as cross-linking agents or as ligands capable of binding to multiple receptor sites.

Synthesis of a Bis-Acrylamide Derivative

| Product | Reactants | Coupling Agents | Reference |

|---|

Formation of Heterocyclic Derivatives from this compound Precursors

The acrylamide moiety serves as a versatile building block for the construction of various heterocyclic systems. Through cyclization reactions, the core structure can be transformed into pyrazoles, pyrimidines, and other ring systems.

For instance, reacting 3-(4-Hydroxy-phenyl)-N-phenyl-acrylamide with hydrazine (B178648) hydrate (B1144303) in the presence of acetic acid yields a pyrazoline derivative. derpharmachemica.comresearchgate.net Similarly, treatment with urea (B33335) or guanidine (B92328) in the presence of a base like sodium hydroxide (B78521) leads to the formation of pyrimidine (B1678525) derivatives. derpharmachemica.com Another route involves the reaction of 3-(4-hydroxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide with hydrazine, urea, or sodium azide (B81097) to produce pyrazole, pyrimidine, and triazine derivatives, respectively. rjptonline.orgresearchgate.net These reactions highlight the utility of acrylamides as synthons for creating complex heterocyclic molecules.

| Acrylamide Precursor | Reagent | Resulting Heterocycle | Reference |

| 3-(4-Hydroxy-phenyl)-N-phenyl-acrylamide | Hydrazine Hydrate | Pyrazoline | derpharmachemica.comresearchgate.net |

| 3-(4-Hydroxy-phenyl)-N-phenyl-acrylamide | Urea | Pyrimidin-2-ol | derpharmachemica.com |

| 3-(4-Hydroxy-phenyl)-N-phenyl-acrylamide | Guanidine | Pyrimidin-2-amine | derpharmachemica.com |

| 3-(4-hydroxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide | Hydrazine | Pyrazole | rjptonline.orgresearchgate.net |

| 3-(4-hydroxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide | Urea | Pyrimidine | rjptonline.orgresearchgate.net |

Purification and Characterization Techniques in this compound Research

The successful synthesis and derivatization of this compound are critically dependent on robust purification and characterization methods to ensure the identity and purity of the target compounds.

Chromatographic Purification Methods (e.g., Column Chromatography, HPLC)

Chromatographic techniques are indispensable for the purification of this compound and its derivatives, effectively separating the desired product from unreacted starting materials, byproducts, and other impurities.

Column Chromatography: Silica gel column chromatography is frequently employed for purification. mdpi.comnih.govacs.org The choice of eluent system is crucial for achieving good separation. Common solvent mixtures include:

Ethyl acetate/methanol mdpi.com

Methylene chloride/ethyl acetate mdpi.com

Ethyl acetate/methanol/ammonia mdpi.com

Hexanes/Ethyl acetate nih.govacs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both purification and purity assessment. mdpi.comsigmaaldrich.comnih.gov Analytical HPLC can confirm the purity of a synthesized compound, often reported with a retention time (Rt). mdpi.com For instance, the purity of (E)-N-(12-Cinnamamidododecyl)-3-(3-hydroxyphenyl) acrylamide was confirmed with an analytical HPLC, showing a retention time of 23.94 minutes. mdpi.com HPLC methods are also developed for the quantitative analysis of acrylamides in various matrices. chromforum.org

Spectroscopic Characterization of this compound and its Derivatives

A suite of spectroscopic techniques is used to elucidate and confirm the structures of newly synthesized this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: This technique provides detailed information about the proton environment in the molecule. For N-(4-Bromo-3-hydroxyphenyl)acrylamide, characteristic signals include singlets for the hydroxyl (δ 10.30 ppm) and amide (δ 10.16 ppm) protons, and a doublet for an aromatic proton (δ 7.54 ppm). jst.go.jp In derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide, aromatic protons appear as a multiplet (δ 6.76–7.99 ppm), while singlet signals correspond to the vinylic proton (=CH, δ 8.24 ppm), the hydroxyl proton (OH, δ 9.38 ppm), and the amide proton (N–H, δ 10.17 ppm). nih.gov

¹³C-NMR: This provides information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present. For 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide, characteristic absorption bands are observed for the hydroxyl (3401 cm⁻¹), amino (3338 cm⁻¹), cyano (2220 cm⁻¹), and carbonyl (1653 cm⁻¹) groups. nih.gov

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements. For example, the calculated mass for (2E,2'E)-N,N'-(dodecane-1,12-diyl)bis(3-(3-hydroxyphenyl)acrylamide) is 492.2988, with the found mass being 493.3134 [M+H]⁺. mdpi.com

| Technique | Key Findings for this compound Derivatives | Reference(s) |

| ¹H-NMR | Signals for aromatic, amide (NH), hydroxyl (OH), and vinylic (=CH) protons are identified and assigned. | jst.go.jpnih.govmdpi.com |

| FTIR | Characteristic stretching frequencies for O-H, N-H, C=O (amide), C=C (alkene), and C≡N (cyano) groups are confirmed. | mdpi.comnih.gov |

| MS / HR-MS | Molecular ion peaks confirm the molecular weight of the synthesized compounds. | nih.govmdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are employed to confirm the arrangement of atoms and the presence of stereoisomers. nih.gov Substituted acrylamides can exist in solution as a mixture of Z- and E-isomers due to restricted rotation around the C-N amide bond, with the E-rotamer often being slightly predominant. nih.gov

¹H NMR: The proton NMR spectrum provides characteristic signals for the vinyl, aromatic, amide, and hydroxyl protons. The phenolic -OH proton typically appears as a broad singlet in the downfield region, around δ 9–10 ppm. The vinyl protons (CH=CH₂) exhibit complex splitting patterns (doublet of doublets) due to geminal and cis/trans couplings. The aromatic protons on the hydroxyphenyl ring show distinct chemical shifts and coupling patterns depending on their position relative to the hydroxyl and acrylamide substituents.

¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data by identifying all unique carbon environments. Key signals include those for the carbonyl carbon of the amide group, the vinyl carbons, and the carbons of the aromatic ring. The chemical shifts are influenced by the electronic environment of each carbon atom.

A study of various substituted acrylamides by dynamic and multinuclear NMR spectroscopy revealed that the free activation energy for the interconversion of rotamers is typically in the range of 15-17 kcal/mol. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Acrylamide Derivatives (Note: Specific data for this compound is not publicly available. The table presents typical chemical shift ranges for key functional groups based on related acrylamide structures.)

| Group | Nucleus | Typical Chemical Shift (δ) in ppm | Notes |

| Amide | ¹H (N-H) | 8.0 - 9.5 | Broad singlet, chemical shift is solvent dependent. |

| Phenolic | ¹H (O-H) | 9.0 - 10.0 | Broad singlet, position can vary with concentration and solvent. |

| Aromatic | ¹H (Ar-H) | 6.5 - 7.5 | Complex multiplet patterns. |

| Vinyl | ¹H (=CH₂) | 5.5 - 6.5 | Typically two signals, each a doublet of doublets. |

| Vinyl | ¹H (=CH) | 6.0 - 7.0 | Typically one signal, a doublet of doublets. |

| Carbonyl | ¹³C (C=O) | 164 - 168 | |

| Aromatic | ¹³C (Ar-C) | 110 - 160 | Six signals expected for a substituted benzene ring. |

| Vinyl | ¹³C (=CH₂) | 125 - 130 | |

| Vinyl | ¹³C (=CH) | 130 - 135 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. The molecular weight of this compound (C₉H₉NO₂) is 163.17 g/mol . chemshuttle.com

Electrospray ionization (ESI) is a common technique used for analyzing such compounds, typically yielding a protonated molecular ion peak [M+H]⁺. For this compound, this would be expected at an m/z (mass-to-charge ratio) of approximately 164.18. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Analysis of the related isomer, N-(4-hydroxyphenyl)acrylamide, by GC-MS shows a molecular ion peak at m/z 163, with other significant fragment ions observed at m/z 109 and 108. nih.gov These fragments likely correspond to the hydroxyphenoxy cation and subsequent loss of a hydrogen atom, respectively. Similar fragmentation pathways, including the loss of the acryloyl group, would be expected for the n-(3-hydroxyphenyl) isomer.

Table 2: Mass Spectrometry Data for N-(hydroxyphenyl)acrylamide Isomers

| Compound | Ionization Method | Molecular Formula | Molecular Weight ( g/mol ) | Observed Ions (m/z) |

| This compound | ESI (Expected) | C₉H₉NO₂ | 163.17 | [M+H]⁺ ≈ 164.18 |

| N-(4-Hydroxyphenyl)acrylamide | GC-MS | C₉H₉NO₂ | 163.17 | 163 (M⁺), 109, 108 nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrations of specific chemical bonds.

Key characteristic absorption bands for this compound include:

O-H and N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ is characteristic of the overlapping stretching vibrations of the phenolic hydroxyl (O-H) group and the amide (N-H) group. nih.gov The pure acrylamide standard shows distinct bands around 3350 and 3160 cm⁻¹ for N-H stretching. nih.gov

C=O Stretching (Amide I band): A strong, sharp absorption peak typically appears around 1650-1670 cm⁻¹. nih.gov This is one of the most characteristic bands in the IR spectrum of an amide.

C=C Stretching: The stretching vibration of the vinyl C=C double bond is observed in the region of 1610-1640 cm⁻¹. nih.gov

N-H Bending (Amide II band): This band, which also involves C-N stretching, is found around 1575–1480 cm⁻¹. nih.gov

Aromatic C=C Stretching: The phenyl ring gives rise to several absorption bands in the 1450-1600 cm⁻¹ region.

C-N Stretching (Amide III band): This vibration is typically seen around 1400 cm⁻¹ or in the 1301–1229 cm⁻¹ range. nih.gov

C-O Stretching: The stretching of the phenolic C-O bond usually results in a strong band between 1200 and 1260 cm⁻¹.

Table 3: Key Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | ~3300 (Broad) |

| Amide N-H | Stretching | 3160 - 3350 nih.gov |

| Amide C=O | Stretching (Amide I) | 1650 - 1670 nih.gov |

| Vinyl C=C | Stretching | 1610 - 1640 nih.gov |

| Amide N-H | Bending (Amide II) | 1480 - 1575 nih.gov |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Amide C-N | Stretching (Amide III) | ~1400 nih.gov |

| Phenolic C-O | Stretching | 1200 - 1260 |

| Vinyl C-H | Out-of-plane bending | ~980 nih.gov |

X-ray Diffraction (XRD) Analysis for Crystalline Structure of related Acrylamides

X-ray diffraction (XRD) is a non-destructive analytical technique used to investigate the crystalline nature of solid materials. malvernpanalytical.comthermofisher.com It provides information on phase composition, crystal structure, and crystallite size. malvernpanalytical.com While a specific crystal structure determination for this compound is not widely reported, analysis of acrylamide and its derivatives provides insight into the expected crystalline properties.

Acrylamide itself is a crystalline solid. researchgate.net Powder X-ray diffraction (PXRD) analysis of pure acrylamide shows intense diffraction peaks at specific 2θ angles, confirming its crystalline nature. researchgate.netnih.gov For example, one study reported prominent peaks at 2θ values of 26.87°, 33.09°, 35.32°, and 35.45°. researchgate.net

The introduction of substituents onto the acrylamide backbone, as in this compound, influences the crystal packing due to factors like hydrogen bonding (from the -OH and N-H groups) and steric effects. This can lead to different unit cell parameters and space groups compared to the parent acrylamide. For instance, studies on other complex acrylamide derivatives, such as benzene-1,3,5-tricarboxamides, have shown that intermolecular hydrogen bonding can lead to ordered structures like hexagonal columnar phases. researchgate.net The crystallinity of polymers derived from acrylamides, such as poly(methacrylamide), has also been confirmed by XRD. researchgate.net Therefore, this compound is expected to be a crystalline solid, with a diffraction pattern defined by the specific packing of its molecules in the crystal lattice.

Table 4: Powder XRD Peaks for Acrylamide

| 2θ Angle (°) |

| 26.87 researchgate.net |

| 33.09 researchgate.net |

| 35.32 researchgate.net |

| 35.45 researchgate.net |

Biological Activities and Pharmacological Investigations of N 3 Hydroxyphenyl Acrylamide

Neuroprotective and Neurological Activities of n-(3-Hydroxyphenyl)acrylamide Derivatives

Inhibition of Dopamine (B1211576) Hydroxylase and Catechol-O-methyltransferase

While direct evidence of this compound's effect on dopamine hydroxylase (DBH) and catechol-O-methyltransferase (COMT) is not extensively documented, the structural characteristics of the molecule suggest a potential for interaction with these enzymes. DBH and COMT are crucial in the metabolic pathway of catecholamines, including dopamine.

Research into the structure-activity relationships of DBH inhibitors has highlighted the significance of a hydroxyl group on the phenyl ring for potent inhibition. For instance, studies on 1-benzylimidazole-2-thiones as DBH inhibitors have shown a strong correlation between inhibitory activity and the presence of a hydroxyl group at the 4-position of the benzyl (B1604629) ring nih.govacs.org. This suggests that the hydroxyl group on the phenyl ring of this compound could play a role in its potential interaction with the enzyme's active site.

Similarly, COMT inhibitors often feature a catechol structure. These inhibitors act by preventing the methylation of catecholamines wikipedia.org. While this compound possesses a single hydroxyl group and not a catechol moiety, its phenolic nature could still allow for some level of interaction with the enzyme, although likely with lower affinity than true catechol-based inhibitors.

Potential as Anti-Parkinson's Disease Agents

The neurotoxicity of acrylamide (B121943) has been linked to Parkinson's disease-like symptoms, primarily through its detrimental effects on dopaminergic neurons termedia.plfrontiersin.org. Acrylamide exposure can lead to the degeneration of these neurons, a hallmark of Parkinson's disease termedia.plnih.gov. This has spurred research into compounds that can mitigate this neurotoxicity.

The neuroprotective potential of phenolic compounds is well-established, with many exhibiting antioxidant and anti-inflammatory properties that are beneficial in neurodegenerative disease models. Given that this compound contains a phenolic hydroxyl group, it is plausible that it could exert neuroprotective effects against the neurotoxic insults of acrylamide, thereby showing potential as an anti-Parkinson's disease agent. However, specific studies to validate this hypothesis for this compound are needed.

Mechanisms of Neuroprotection against Acrylamide-Induced Neurotoxicity

Acrylamide-induced neurotoxicity is a significant concern, and various compounds have been investigated for their ability to counteract its damaging effects. The mechanisms of neuroprotection often involve combating oxidative stress and inflammation, which are key contributors to acrylamide's neurotoxic profile.

Studies on other neuroprotective agents offer insights into the potential mechanisms of this compound. For example, Ellagic acid, a natural polyphenol, has been shown to protect against acrylamide-induced neurotoxicity in rats by ameliorating oxidative stress and inflammatory markers nih.gov. Similarly, N-acetylcysteine-amide, a derivative of N-acetylcysteine with better blood-brain barrier permeability, has demonstrated neuroprotective effects against acute acrylamide-induced brain toxicity in zebrafish by reversing the depletion of glutathione (B108866), a critical antioxidant mdpi.com.

The phenolic hydroxyl group in this compound is a key structural feature that suggests it could act as an antioxidant, scavenging free radicals and reducing oxidative stress, which is a primary mechanism of acrylamide neurotoxicity.

Anti-inflammatory and Antioxidant Properties

The presence of a phenolic group in this compound strongly suggests that it possesses anti-inflammatory and antioxidant capabilities, as these properties are characteristic of many phenolic compounds.

Free Radical Scavenging Capabilities of Hydroxyphenyl Acrylamides

The antioxidant activity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them. Research on a structurally related compound, (E)-N-(3-hydroxypyridin-2-yl)-3-(2-nitrophenyl)acrylamide, demonstrated potent antioxidant effects, with an IC₅₀ value for DPPH radical scavenging that was significantly better than the reference antioxidant butylated hydroxyanisole (BHA) researchgate.net. This finding supports the hypothesis that the hydroxyphenyl moiety in this compound would confer significant free radical scavenging activity.

Table 1: Antioxidant Activity of a Related Acrylamide Derivative

| Compound | DPPH Radical Scavenging IC₅₀ (µg/mL) |

|---|---|

| (E)-N-(3-hydroxypyridin-2-yl)-3-(2-nitrophenyl)acrylamide | 35.70 ± 0.03 |

Data from a study on a structurally related compound to illustrate the potential antioxidant capacity of hydroxyphenyl acrylamides. researchgate.net

Inhibition of Inflammatory Pathways

Phenolic compounds are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways ijfmr.com. While direct studies on this compound are lacking, the general anti-inflammatory properties of phenols are well-documented. Natural compounds with phenolic structures have been shown to mitigate acrylamide-induced toxicity by inhibiting inflammatory pathways researchgate.net. It is therefore reasonable to infer that this compound may also possess the ability to inhibit inflammatory processes.

Antimicrobial Activities

The acrylamide scaffold has been explored for its potential in developing new antimicrobial agents. Studies on various acrylamide derivatives have demonstrated a range of antimicrobial activities. For instance, crosslinked terpolymers based on acrylamide have shown broad-spectrum inhibition against both bacteria and fungi nih.govresearchgate.net.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dopamine |

| Dopamine Hydroxylase |

| Catechol-O-methyltransferase |

| 1-benzylimidazole-2-thiones |

| Ellagic acid |

| N-acetylcysteine-amide |

| Glutathione |

| (E)-N-(3-hydroxypyridin-2-yl)-3-(2-nitrophenyl)acrylamide |

Antibacterial Effects of Acrylamide Derivatives

The antibacterial potential of acrylamide derivatives has been a subject of scientific inquiry, with studies indicating that structural modifications can lead to significant antimicrobial activity. Research into p-hydroxyphenyl acrylate (B77674) derivatives has shown that the presence of an acryl or acryloxy group attached to a phenyl moiety is a key determinant of their antimicrobial efficacy. These aromatic derivatives tend to exhibit greater bactericidal activity compared to their aliphatic counterparts, such as cyclohexyl acrylate and hexyl acrylate, a phenomenon attributed to the stereoelectronic effects of the phenyl group. researchgate.netnih.gov

The antimicrobial activity of these compounds has been evaluated against various microorganisms, including Gram-positive and Gram-negative bacteria. For instance, certain p-hydroxyphenyl acrylate derivatives have demonstrated potent activity against Bacillus subtilis. researchgate.net Similarly, the antimicrobial effects of p-hydroxyphenyl acrylate (H5) derivatives have been assessed against Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium). nih.gov The primary antimicrobial action of H5 has been attributed to its acryl group. nih.gov

Furthermore, the introduction of hydroxyl groups into a polyacrylamide hydrogel structure is being explored as a strategy to enhance its inherent antibacterial properties. nih.gov While polyacrylamide hydrogels themselves have weak antibacterial performance, the incorporation of hydroxyl-rich monomers like N-Methylolacrylamide (NMA) and N-[Tris (hydroxymethyl)methyl] acrylamide (THMA) has been shown to significantly improve their bacteriostatic rates against both S. aureus and E. coli. nih.gov

Some bis(3-(4-nitrophenyl)acrylamide) derivatives have also been synthesized and evaluated for their antimicrobial properties through the microbroth dilution method.

Table 1: Antibacterial Activity of Selected Acrylamide Derivatives

| Compound/Derivative | Target Microorganism | Activity/Observation |

|---|---|---|

| p-Hydroxyphenyl acrylate derivatives | Bacillus subtilis | Potent antibacterial activity researchgate.net |

| p-Hydroxyphenyl acrylate (H5) | Staphylococcus aureus, Pseudomonas aeruginosa | Antimicrobial activity primarily due to the acryl group nih.gov |

| Phenyl acrylate, Phenyl vinyl ketone | General bacteria | Excellent activity compared to aliphatic acrylates nih.gov |

| Hydroxyl-rich polyacrylamide hydrogels | Staphylococcus aureus, Escherichia coli | Enhanced bacteriostasis rates above 90% nih.gov |

Antitubercular Activity of Related Bromophenol Acrylamides

In the search for new treatments for tuberculosis, a series of meta-amido bromophenol derivatives have been designed and synthesized. nih.gov These compounds have demonstrated potent inhibitory effects on the growth of Mycobacterium tuberculosis H37Ra. nih.gov Furthermore, they exhibited moderate activity against the virulent Mycobacterium tuberculosis H37Rv strain and some multidrug-resistant strains. nih.gov Interestingly, these meta-amido bromophenols did not show inhibitory activity against common Gram-positive and Gram-negative bacteria, suggesting a degree of selectivity for mycobacteria. nih.gov Selected compounds from this series also showed moderate cytotoxicities and good metabolic stability. nih.gov

The structure-activity relationship of these compounds indicates that the presence of electron-withdrawing substituents tends to enhance their anti-tubercular activity. nih.gov This is in contrast to anti-inflammatory effects, where electron-donating groups appear to be more beneficial. nih.gov The discovery of these meta-amido bromophenols presents a new class of potential antitubercular agents. nih.gov

Enzyme Inhibition Studies

Tyrosinase is a key enzyme in the production of melanin (B1238610), and its inhibition is a major strategy in the research of treatments for hyperpigmentation. nih.govfrontiersin.orgunipr.it Various acrylamide derivatives have been investigated as potential tyrosinase inhibitors. Studies on (E)-2-cyano-3-(substituted phenyl)acrylamide analogs have identified them as potent inhibitors of tyrosinase, highlighting the importance of the linear β-phenyl-α,β-unsaturated carbonyl scaffold. nih.govmdpi.com

In one study, a series of N-(acryloyl)benzamide (NAB) derivatives were synthesized and tested for their mushroom tyrosinase inhibitory activity. researchgate.net Among the synthesized compounds, two derivatives, 1a and 1j , showed greater inhibition than the well-known tyrosinase inhibitor, kojic acid. researchgate.net Docking studies suggested that these compounds have stronger binding affinities for tyrosinase compared to kojic acid. researchgate.net In B16F10 melanoma cells, these compounds were non-toxic at a concentration of 25 μM and demonstrated superior tyrosinase inhibition and reduction in melanin content compared to both kojic acid and arbutin. researchgate.net The anti-melanogenic effects of these compounds were attributed to their direct inhibition of tyrosinase. researchgate.net

The structure-activity relationship of such inhibitors often reveals that the number and position of hydroxyl groups on the phenyl ring significantly influence their inhibitory potency. nih.govmdpi.com For instance, a 4-hydroxyphenyl moiety has been found to be crucial for high inhibitory activity, with 3,5-dihydroxyphenyl or 3,5-dimethoxyphenyl derivatives showing better tyrosinase inhibition than 2,5-dimethoxyphenyl derivatives. nih.gov

Table 2: Tyrosinase Inhibitory Activity of Selected Acrylamide Derivatives

| Compound | Assay | IC50 / % Inhibition |

|---|---|---|

| NAB derivative 1a | Mushroom tyrosinase | 36.71 ± 2.14% inhibition researchgate.net |

| NAB derivative 1j | Mushroom tyrosinase | 25.99 ± 2.77% inhibition researchgate.net |

| Kojic acid (reference) | Mushroom tyrosinase | 21.56 ± 2.93% inhibition researchgate.net |

| NAB derivative 1a (25 μM) | B16F10 melanoma cells | 59.70% tyrosinase inhibition; 47.97% melanin reduction researchgate.net |

| NAB derivative 1j (25 μM) | B16F10 melanoma cells | 76.77% tyrosinase inhibition; 61.77% melanin reduction researchgate.net |

| Kojic acid (reference) | B16F10 melanoma cells | 50.30% tyrosinase inhibition; 38.98% melanin reduction researchgate.net |

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression, and their inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology. nih.govexplorationpub.commdpi.commdpi.com N-hydroxyphenyl acrylamides represent a scaffold that has been explored for the development of novel HDAC inhibitors. nih.gov

A series of N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides have been synthesized and evaluated for their ability to inhibit nuclear HDACs. nih.gov These compounds were developed by expanding on an HDAC inhibitor scaffold with N-hydroxy-3-phenyl-2-propenamide and N-hydroxy-3-(pyridin-2-yl)-2-propenamide as core structures. nih.gov In addition to their enzymatic inhibitory activity, these compounds were also assessed for their in vitro antiproliferative activity, metabolic stability in microsomes, and aqueous solubility. nih.gov

Selected compounds from this class demonstrated remarkable in vivo stability when compared to hydroxamic acid-based HDAC inhibitors that have entered clinical trials. nih.gov For example, the representative compound 30b showed in vivo antitumor activity in a human colon carcinoma xenograft model. nih.gov Another study on 3-(1,2-disubstituted-1H-benzimidazol-5-yl)-N-hydroxyacrylamides led to the identification of SB939 as a potent pan-HDAC inhibitor with excellent drug-like properties and significant efficacy in in vivo tumor models. researchgate.net

Pharmacokinetic and Pharmacodynamic Studies of this compound Analogs

The interaction of small molecules with plasma proteins, such as serum albumin, is a critical aspect of their pharmacokinetic profile, influencing their distribution and availability. nih.govfrontiersin.org Bovine serum albumin (BSA) is often used as a model protein in such studies due to its structural similarity to human serum albumin. nih.govmdpi.com

The binding of acrylamide to BSA has been investigated using techniques like equilibrium dialysis, fluorescence quenching, and ultraviolet spectroscopy. nih.gov These studies revealed that acrylamide binds to BSA, with equilibrium dialysis showing that over 25% of the added acrylamide was bound to the protein. nih.gov Fluorescence quenching studies indicated a concentration-dependent quenching of BSA's intrinsic fluorescence, which is primarily due to its tryptophan residues. frontiersin.orgnih.gov

Further investigation into the binding mechanism suggested the involvement of both aromatic amino acids and sulfhydryl (-SH) groups on the BSA molecule. nih.gov A concentration-dependent decrease in the fluorescence of sulfhydryl groups was observed, and blocking these groups with N-ethylmaleimide resulted in a 16% inhibition of the initial binding of acrylamide. nih.gov This suggests that the binding of acrylamide to BSA is multifaceted and may play a significant role in its pharmacodynamics. nih.gov

The interaction between drugs and BSA can involve various forces, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.govfrontiersin.org Thermodynamic analyses of such interactions can provide insights into the primary driving forces. For instance, negative enthalpy (ΔH) and entropy (ΔS) changes often suggest the involvement of hydrogen bonding and van der Waals forces in the binding process. nih.govfrontiersin.org

Brain Distribution and Penetration Studies

There is no available information in the reviewed literature specifically detailing the brain distribution and penetration of this compound. Studies on the parent molecule, acrylamide, show that it can cross the blood-brain barrier and distribute throughout the body. However, these findings cannot be directly extrapolated to this compound due to differences in chemical structure that would affect its physicochemical properties and biological interactions.

Influence of P-glycoprotein on Compound Distribution

No studies were identified that investigated the role of P-glycoprotein (P-gp) in the distribution of this compound. P-glycoprotein is an efflux transporter that can limit the brain penetration of various substances. While the interaction of other compounds with P-gp has been studied, there is no specific information available for this compound.

Molecular Mechanisms and Computational Studies

Computational Chemistry and Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the structural or physicochemical properties of compounds with their biological activities. By establishing these relationships, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective compounds.

Three-dimensional QSAR (3D-QSAR) studies are pivotal in understanding the interaction between a ligand and its target receptor by analyzing the steric and electrostatic fields of a molecule in three-dimensional space. Pharmacophore modeling, a key component of 3D-QSAR, identifies the essential spatial arrangement of molecular features necessary for biological activity.

A significant study on a series of N-hydroxyphenyl acrylamides as inhibitors of human cancer leukemia K562 cells led to the development of a five-point pharmacophore hypothesis, AADRR. researchgate.net This model consists of two hydrogen bond acceptor (A) features, one hydrogen bond donor (D) feature, and two aromatic ring (R) features. The generated pharmacophore model yielded a statistically significant 3D-QSAR model with a high correlation coefficient (R² value of 0.883) and a good predictive ability (Q² value of 0.528). researchgate.net The model's robustness was further confirmed by external validation, showing a squared predictive correlation coefficient of 0.765 between the experimental and predicted activities of a test set of molecules. researchgate.net Such models are crucial for screening new chemical entities and designing novel derivatives with enhanced inhibitory activity. dovepress.comtbzmed.ac.ir

Another study focusing on N-(3-amino-4-methoxyphenyl) acrylamide (B121943) derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors also utilized pharmacophore modeling. ymerdigital.com A five-point pharmacophore model, HHRRR_1, comprising two hydrophobic groups and three ring substitution features, was identified as the top model. ymerdigital.com This model was then used for virtual screening to identify new potential inhibitors. The subsequent 3D-QSAR analysis produced a model with excellent statistical values (R²=0.9039 and Q²=0.9001), indicating a strong correlation between the structural features and the biological activity. ymerdigital.com

| Model/Hypothesis | Pharmacophoric Features | R² Value | Q² Value | Predictive R² | Target |

| AADRR 62 | 2 H-bond Acceptors, 1 H-bond Donor, 2 Aromatic Rings | 0.883 | 0.528 | 0.765 | Human cancer leukemia K562 cells |

| HHRRR_1 | 2 Hydrophobic Groups, 3 Ring Substitution Features | 0.9039 | 0.9001 | - | Epidermal Growth Factor Receptor (EGFR) |

This table summarizes the key statistical parameters of 3D-QSAR and pharmacophore models for acrylamide derivatives.

The steric properties of a molecule, which relate to its size and shape, are critical determinants of its biological activity. QSAR studies have demonstrated that steric factors, alongside electronic and lipophilic properties, significantly influence the efficacy of acrylamide derivatives.

For a series of antiallergic N-[4-[4-(diphenylmethyl)-1-piperazinyl]-butyl]-3-(3-pyridyl)acrylamide derivatives, it was shown that the biological action is dependent on both lipophilic and steric features of the substituents. The research indicated that smaller, apolar groups tend to improve the biological activity. mdpi.com This suggests that the size and spatial arrangement of substituents on the acrylamide scaffold are crucial for optimal interaction with the biological target, likely by influencing the compound's fit within the receptor's binding pocket.

Furthermore, a structure-activity relationship study on the ability of flavonoids to reduce acrylamide formation highlighted the importance of the number and position of phenolic hydroxyl groups. nih.gov This implies that the specific three-dimensional arrangement of functional groups (a steric consideration) directly impacts the molecule's chemical reactivity and, consequently, its biological effect. These findings underscore the necessity of considering steric parameters in the design of new bioactive molecules.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as n-(3-Hydroxyphenyl)acrylamide, and its protein target at a molecular level.

In the context of acrylamide derivatives, covalent docking simulations are particularly relevant. Acrylamide and its analogues are known to form covalent adducts with nucleophilic residues, most notably cysteine, in proteins. nih.gov The mechanism involves a Michael addition reaction where the thiol group of a cysteine residue attacks the electrophilic β-carbon of the acrylamide moiety. nih.gov

Computational studies on acrylamide protein targets have revealed that the binding to cysteine residues is favored when positively charged amino acids, such as lysine (B10760008) and arginine, are in the vicinity of the reactive cysteine. nih.gov These positively charged residues can help to stabilize the transition state of the reaction, thereby promoting adduct formation. Docking scores from these simulations have shown potential as a predictive tool to discriminate between primary and secondary cysteine modification sites on a protein. nih.gov By examining the resulting protein-ligand complex structures, researchers can gain insights into the functional consequences of the covalent modification. nih.gov

The process typically involves preparing the protein structure, often obtained from the Protein Data Bank (PDB), by removing water molecules and adding hydrogens, followed by defining a binding grid around the active site. The ligand is then docked into this site, and the resulting poses are scored based on their binding affinity and interaction patterns with key amino acid residues. ymerdigital.comchemmethod.com

Monte Carlo Simulations for Adsorption Behavior

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science and chemistry, Grand Canonical Monte Carlo (GCMC) simulations are frequently used to study the adsorption of molecules onto surfaces or within porous materials. mdpi.com

While specific Monte Carlo simulation studies focusing exclusively on the adsorption behavior of this compound were not found in the available literature, the methodology has been extensively applied to polyacrylamide and its derivatives to understand their interaction with various surfaces. These studies provide a framework for how such simulations could be applied to this compound.

For instance, MC simulations have been used to investigate the adsorption of polyacrylamides on surfaces like montmorillonite (B579905) and calcite. nih.govmdpi.com These simulations can determine low-energy adsorption sites and predict adsorption configurations. mdpi.com Key outputs from these simulations include binding energies, adsorption isotherms, and isosteric heats of adsorption, which collectively describe the effectiveness of the adsorption process. The simulation box is typically divided into bins to account for the non-uniform distribution of particle density, and the simulation allows for moves like translation, rotation, and reinsertion of the adsorbate molecules to find the most stable configurations. mdpi.com Such computational approaches could be employed to predict how this compound interacts with and adsorbs onto material surfaces, which is relevant for applications such as corrosion inhibition or surface coating. mdpi.com

Adduct Formation with Biological Nucleophiles

The acrylamide moiety is an α,β-unsaturated carbonyl compound, which makes it an electrophile susceptible to nucleophilic attack. This reactivity is central to its biological mechanism of action, as it readily forms covalent adducts with biological nucleophiles.

The primary biological nucleophiles that react with acrylamide and its derivatives are sulfhydryl (thiol) groups, particularly those found in the amino acid cysteine and the tripeptide glutathione (B108866) (GSH). researchgate.netmdpi.com The reaction proceeds via a Michael-type addition, where the nucleophilic thiolate anion attacks the β-carbon of the acrylamide's vinyl group. researchgate.netmdpi.com

This covalent modification can lead to the depletion of cellular antioxidants like glutathione and the inactivation of proteins by modifying critical cysteine residues. nih.govnih.gov The reaction rate is influenced by several factors, including the pH of the environment and the pKa of the thiol group. researchgate.net

Kinetic studies have been performed to quantify the reactivity of acrylamides with thiols. For example, a detailed investigation of the reaction between N-phenylacrylamide and various alkyl thiols helped to elucidate the mechanism, which is consistent with a rate-limiting nucleophilic attack followed by a rapid protonation of the resulting enolate. rsc.org A DFT study of the reaction between acrylamide, L-cysteine, and L-glutathione found that the reaction with L-glutathione exhibited a higher rate constant than the reaction with L-cysteine. researchgate.net This suggests that GSH is a primary target for detoxification of acrylamide compounds in biological systems.

The formation of these adducts is a critical aspect of the molecule's biological activity and is a key area of study in understanding its mechanism of action.

| Reactant 1 | Reactant 2 | Reaction Type | Key Finding |

| Acrylamide | L-Cysteine | Michael Addition | Forms covalent adducts. |

| Acrylamide | L-Glutathione (GSH) | Michael Addition | Reaction rate is higher than with L-Cysteine. researchgate.net |

| N-phenylacrylamide | Alkyl Thiols | Michael Addition | Mechanism involves rate-limiting nucleophilic attack. rsc.org |

This table summarizes the reactions of acrylamide derivatives with biological sulfhydryl thiols.

Role of Electron-Deficient Beta-Carbon in Reactivity

The reactivity of this compound is fundamentally governed by the electronic characteristics of its α,β-unsaturated amide functional group. This system creates an electron-deficient β-carbon, rendering it susceptible to nucleophilic attack. This electrophilicity is the primary driver for the compound's covalent interactions with biological macromolecules, a process central to its molecular mechanism of action.

The delocalization of π-electrons across the conjugated system, from the vinyl group to the carbonyl oxygen, results in a partial positive charge on the β-carbon. This polarization makes the β-carbon an electrophilic center, readily targeted by nucleophiles in a reaction known as a Michael addition. researchgate.net The reaction of acrylamides with nucleophiles is a Michael addition where the α,β-unsaturated carbonyl moiety of the acrylamide acts as the Michael acceptor and a biological nucleophile acts as the Michael donor. acs.org Acrylamides are classified as soft electrophiles due to this delocalized pi-electron system and therefore react preferentially with soft nucleophiles, such as the thiol groups of cysteine residues in proteins. acs.org

The substituent on the nitrogen atom of the acrylamide can significantly modulate the electrophilicity of the β-carbon. In the case of N-aryl acrylamides like this compound, the electronic properties of the aryl substituent are transmitted through the amide linkage to the vinyl group, thereby influencing the reaction rate with nucleophiles. The presence of electron-withdrawing groups on the aromatic ring is generally expected to enhance the electrophilicity of the β-carbon and increase the rate of Michael addition, while electron-donating groups would have the opposite effect. rsc.org

A systematic study of the reactivity of various N-arylacrylamides with the biological thiol glutathione (GSH) demonstrated a clear correlation between the electronic nature of the aryl substituent and the second-order rate constant of the reaction. nih.gov This relationship can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of substituents. nih.gov

The table below presents the second-order rate constants for the reaction of a series of substituted N-phenylacrylamides with glutathione (GSH). This data illustrates the influence of different substituents on the reactivity of the acrylamide core.

The data reveals that electron-withdrawing substituents, such as nitro (NO₂) and cyano (CN) groups, at the para-position significantly increase the reaction rate with GSH compared to the unsubstituted N-phenylacrylamide. Conversely, electron-donating groups like hydroxyl (OH) and methoxy (B1213986) (OCH₃) at the para-position decrease the reaction rate. This is consistent with the principle that electron-withdrawing groups enhance the partial positive charge on the β-carbon, making it more susceptible to nucleophilic attack.

For this compound, the hydroxyl group is at the meta-position. While direct kinetic data for this specific isomer was not found in the primary literature, the trend for other meta-substituted analogs can be informative. For instance, the methoxy group at the meta-position results in a higher reaction rate than at the para-position, indicating that its electron-donating resonance effect is less pronounced at the meta-position, while its inductive electron-withdrawing effect plays a more significant role. Given that the hydroxyl group has both inductive and resonance effects, its placement at the meta-position on the phenyl ring of this compound is expected to modulate the reactivity of the β-carbon in a nuanced manner, influencing its interaction with cellular nucleophiles.

Computational studies using density functional theory (DFT) have further corroborated these experimental findings, showing a correlation between computed activation energies for the Michael addition and the experimentally determined reaction rates. nih.gov These computational models support the understanding that the electronic nature of the substituent on the N-aryl ring directly impacts the energy barrier for the nucleophilic attack on the electron-deficient β-carbon.

Advanced Research Applications and Future Directions

Development of n-(3-Hydroxyphenyl)acrylamide as Therapeutic Agents

The inherent properties of this compound and its derivatives make them promising candidates for the development of new therapeutic agents. Researchers are actively exploring ways to enhance their effectiveness and overcome challenges related to their use in biological systems.

Optimization for Enhanced Potency and Selectivity

A critical aspect of drug development is the optimization of a compound's potency and its selectivity towards the intended biological target, while minimizing off-target effects. For acrylamide-based compounds, this often involves modifying the chemical structure to improve its binding affinity and reactivity with specific cellular components.

Research into acrylamide (B121943) derivatives has shown that the introduction of different functional groups can significantly impact their therapeutic potential. For instance, in the context of cancer therapy, derivatives of this compound are being investigated for their ability to inhibit specific enzymes or proteins crucial for cancer cell survival. The hydroxyphenyl group, in particular, can form hydrogen bonds with amino acid residues in protein targets, contributing to the compound's binding affinity.

Studies on similar acrylamide-containing molecules have demonstrated that even small structural changes can lead to substantial differences in potency and selectivity. For example, in the development of inhibitors for the KRASG12C protein, a common mutation in cancer, researchers found that modifying the scaffold and substituents of acrylamide-based inhibitors could fine-tune their noncovalent binding and covalent reactivity. nih.govacs.org This principle is directly applicable to the optimization of this compound derivatives. By systematically altering the substituents on the phenyl ring or modifying the acrylamide group, scientists can work towards creating compounds with superior potency and a higher therapeutic index.

One study on a series of acrylamide derivatives targeting the β-tubulin protein in breast cancer cells found that an N-(3-hydroxy-4-methoxy) aryl amide derivative exhibited superior activity at the submicromolar level compared to other derivatives. nih.govmdpi.com This highlights the importance of the substitution pattern on the phenyl ring for achieving high potency. Furthermore, the same study showed that this compound had mild cytotoxic effects against normal breast cells, indicating a degree of selectivity for tumor cells. nih.govmdpi.com

Interactive Table: Potency of Acrylamide Derivatives Against MCF-7 Breast Cancer Cells

| Compound | Type | IC50 (µM) |

| 2 | Ester derivative | > 50 |

| 3 | N-isopropylamide derivative | 4.73 |

| 4a-d | N-aryl amide derivatives | 2.11–26.83 |

| 4e | N-(3-hydroxy-4-methoxy) aryl amide derivative | 2.11 |

| 5c | 3,4-dimethoxybenzyl amide derivative | 2.61 |

| Data sourced from a study on newly synthesized acrylamide derivatives as potential chemotherapeutic agents. nih.govmdpi.com |

Strategies for Improving Aqueous Solubility and Bioavailability (e.g., Nano-Formulations)

A significant hurdle in the development of many promising therapeutic compounds, including derivatives of this compound, is their poor aqueous solubility. Low solubility can lead to poor absorption and limited bioavailability, reducing the drug's effectiveness. To address this, researchers are employing various strategies, with a particular focus on nano-formulations.

Nanotechnology offers powerful tools to enhance the solubility and bioavailability of poorly water-soluble drugs. pharmtech.comutsouthwestern.edu By encapsulating the drug within nanoparticles, its surface area-to-volume ratio is dramatically increased, which can improve its dissolution rate. utsouthwestern.edunih.gov Common nano-formulation strategies include:

Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can encapsulate hydrophobic drugs. utsouthwestern.edu

Nanosuspensions: These are colloidal dispersions of drug particles of nanometer size, often stabilized by surfactants. innovareacademics.inresearchgate.net

Polymeric Micelles: These are self-assembling nanostructures formed from amphiphilic block copolymers that can carry poorly soluble drugs in their hydrophobic core. utsouthwestern.edu

Lipid-based Nanocarriers: Systems like solid lipid nanoparticles and nanostructured lipid carriers can improve the oral bioavailability of lipophilic drugs. pharmtech.com

For instance, the encapsulation of curcumin, a natural compound with poor aqueous solubility, into nanoparticles has been shown to significantly improve its bioavailability and therapeutic efficacy. nih.gov Similarly, N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers have been successfully used to deliver drugs like Adriamycin, demonstrating enhanced tumor accumulation due to the enhanced permeability and retention (EPR) effect. aacrjournals.org These approaches hold great promise for improving the delivery and effectiveness of this compound-based therapeutics. The hydroxyl group on the phenyl ring of this compound enhances its polarity and hydrogen-bonding capacity, which can be advantageous for certain formulation strategies.

Preclinical Development Considerations

Before a new therapeutic agent can be tested in humans, it must undergo rigorous preclinical development. This stage involves a comprehensive evaluation of the drug's safety and efficacy in laboratory and animal models. Key considerations for the preclinical development of this compound derivatives include:

Pharmacokinetics: This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compound in living organisms. Understanding these properties is crucial for determining the appropriate dosing regimen.

Pharmacodynamics: This focuses on the biochemical and physiological effects of the drug and its mechanism of action.

Toxicology: Extensive studies are required to identify any potential toxic effects of the compound on various organs and systems.

In vivo Efficacy: The therapeutic effect of the drug must be demonstrated in relevant animal models of the target disease.

The preclinical development of covalent inhibitors, such as those based on an acrylamide warhead, requires special attention to their reactivity and potential for off-target interactions. nih.gov Researchers must carefully balance the compound's reactivity to ensure it selectively binds to its intended target without causing widespread cellular damage.

Role in Materials Science and Polymer Chemistry

The chemical structure of this compound also makes it a valuable monomer for the synthesis of advanced polymers with unique properties and applications.

Polymerization Reactions of this compound and its Derivatives

This compound can undergo polymerization through its acrylamide group to form long polymer chains. The presence of the hydroxyphenyl group provides a site for further chemical modification, allowing for the creation of functional polymers with tailored properties.

Various polymerization techniques can be employed, including free radical polymerization and anionic polymerization. For example, research has been conducted on the free radical polymerization of N-(4-hydroxyphenyl)methacrylamide, a related compound, to create polymers with potential biomedical applications. kpi.ua The polymerization conditions, such as the initiator, solvent, and temperature, can influence the molecular weight and properties of the resulting polymer.

The synthesis of this compound itself typically involves the reaction of 3-aminophenol (B1664112) with acryloyl chloride in the presence of a base. Control of the reaction conditions is important to prevent premature polymerization of the acrylamide double bond.

Asymmetric Polymerization and Optically Active Polymers

A particularly exciting area of research is the asymmetric polymerization of acrylamide derivatives to create optically active polymers. These polymers have a helical structure with a preferred one-handed screw-sense, giving them unique chiroptical properties.

Asymmetric anionic polymerization, often using a chiral initiator, is a common method for synthesizing these helical polymers. researchgate.netresearchgate.net Research on N,N-diphenylacrylamide and its derivatives has shown that the substituents on the phenyl rings can significantly affect the tacticity (stereochemical arrangement of monomer units) and the specific rotation of the resulting polymer. researchgate.netresearchgate.net For instance, N,N-di-4-tolylacrylamide produced a polymer with high isotacticity and a large specific rotation, attributed to a chiral conformation of the main chain. researchgate.netresearchgate.net

The synthesis of an optically active polymer from N-(3-chlorophenyl)-N-phenylacrylamide has also been reported, resulting in a helical polymer with a dyad tacticity of 77%. researchgate.net This demonstrates the potential for creating a wide range of optically active polymers from substituted N-phenylacrylamides. More recent work has focused on creating optically active polymers from phthalimide-based monomers through asymmetric polymerization, resulting in polymers with a stable helical structure in solution. rsc.org These optically active polymers have potential applications in chiral separation, asymmetric catalysis, and advanced optical materials.

Interactive Table: Examples of Asymmetric Polymerization of Acrylamide Derivatives

| Monomer | Polymer Tacticity (m%) | Specific Rotation [α] |

| N,N-Di-4-tolylacrylamide | 72 | -423° |

| N-phenyl-N-(4-tolyl)acrylamide | 94 | -1122° |

| N-(3-Chlorophenyl)-N-phenylacrylamide | 77 | -343° |

| Data from studies on the asymmetric anionic polymerization of N,N-disubstituted acrylamide derivatives. researchgate.netresearchgate.net |

Applications in Corrosion Inhibition

Recent studies have highlighted the potential of acrylamide derivatives as effective corrosion inhibitors for various metals and alloys. The presence of heteroatoms like nitrogen and oxygen, along with the π-electrons in the aromatic ring, allows these molecules to adsorb onto metal surfaces, forming a protective barrier against corrosive agents. nih.govmahendrapublications.com

Research has shown that certain acrylamide derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govnih.govdntb.gov.ua For instance, studies on copper in nitric acid solutions demonstrated that acrylamide derivatives significantly reduced the corrosion rate. nih.govnih.gov The adsorption of these inhibitor molecules on the copper surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. nih.govnih.govdntb.gov.ua

The effectiveness of these inhibitors is often evaluated using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). nih.govnih.govraftpubs.com PDP studies have confirmed the mixed-type inhibitory nature of these compounds, while EIS measurements have shown an increase in charge transfer resistance and a decrease in double-layer capacitance in the presence of the inhibitor, further substantiating the formation of a protective film. nih.govnih.govraftpubs.com

Table 1: Corrosion Inhibition Efficiency of Acrylamide Derivatives

| Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration | Reference |

|---|---|---|---|---|---|

| 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) | Copper | 1.0 M Nitric Acid | 84.5 | 20 × 10⁻⁵ M | nih.govnih.gov |

| 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3) | Copper | 1.0 M Nitric Acid | 86.1 | 20 × 10⁻⁵ M | nih.govnih.gov |

| N-(bis(2-hydroxyethyl) carbamothioyl) acrylamide (BHCA) | Carbon Steel | 1 M Hydrochloric Acid | 94.91 | 60 ppm | dntb.gov.ua |

| N-((2-hydroxyethyl) carbamothioyl) acrylamide (HCA) | Carbon Steel | 1 M Hydrochloric Acid | 95.28 | 60 ppm | dntb.gov.ua |

Application in Cosmetic Science (e.g., Skin Lightening)

The quest for effective and safe skin lightening agents is a significant driver of research in cosmetic science. googleapis.com Hyperpigmentation, the excessive production of melanin (B1238610), can be addressed by inhibiting tyrosinase, the key enzyme in the melanogenesis pathway. nih.govresearchgate.netmdpi.comnih.gov Several natural and synthetic compounds are being investigated for their tyrosinase inhibitory activity, and this compound derivatives have emerged as promising candidates. nih.gov

The mechanism of skin lightening by these compounds lies in their ability to reduce melanin production. nih.gov Melanin is synthesized by melanocytes and is responsible for the pigmentation of skin, hair, and eyes. nih.gov By inhibiting tyrosinase, these agents can effectively control the rate of melanin synthesis. researchgate.netmdpi.comgoogle.com

While compounds like hydroquinone (B1673460) and kojic acid have been traditionally used, concerns about their safety have prompted the search for alternatives. nih.govjustia.com Acrylamide derivatives with specific structural features, such as a 4-hydroxyphenyl moiety, have shown potent tyrosinase inhibitory activity. nih.gov For example, (E)-2-cyano-3-(substituted phenyl)acrylamide analogs have been identified as potent inhibitors of mushroom tyrosinase. nih.gov

Exploring Novel Biological Targets for this compound

The biological activities of this compound and its derivatives extend beyond their applications in corrosion inhibition and cosmetology. Researchers are actively exploring their interactions with various biological targets to uncover new therapeutic potentials. The ability of the hydroxyl and amide groups to form hydrogen bonds and engage in electrostatic interactions allows these compounds to bind to proteins and influence their function.

One area of interest is their potential as chemopreventive agents. For instance, some acrylamide derivatives have been investigated for their ability to protect hepatocytes from oxidative stress by inducing the expression of cytoprotective genes. Molecular docking studies have also been employed to predict the binding affinities of these compounds to various biological targets, including enzymes and receptors. nih.gov

Furthermore, some acrylamide derivatives have shown potential in targeting tubulin, a key protein involved in cell division, suggesting their possible application in cancer therapy. nih.gov For example, N-(3-hydroxy-4-methoxy) aryl amide derivatives have demonstrated significant cytotoxic activity against breast cancer cell lines. nih.gov The exploration of novel biological targets for this compound is a burgeoning field with the potential to yield new therapeutic agents for a range of diseases.

Integrated Experimental and Computational Approaches in this compound Research

To accelerate the discovery and optimization of this compound derivatives for various applications, researchers are increasingly adopting an integrated approach that combines experimental studies with computational modeling. This synergy allows for a deeper understanding of the structure-activity relationships and the mechanisms of action of these compounds.

Computational methods like Density Functional Theory (DFT) and Monte Carlo simulations are being used to complement experimental findings in the field of corrosion inhibition. nih.govraftpubs.com DFT calculations provide insights into the electronic properties of the inhibitor molecules, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding their adsorption behavior on metal surfaces. mahendrapublications.com Monte Carlo simulations help in visualizing the adsorption process and determining the most stable adsorption configurations. nih.gov

In the context of drug discovery and development, molecular docking is a powerful computational tool used to predict the binding modes and affinities of ligands to their target proteins. ijbpas.comanalis.com.my This approach has been used to study the interaction of acrylamide derivatives with enzymes like tyrosinase and tubulin, helping to rationalize their inhibitory activities and guide the design of more potent analogs. researchgate.netnih.gov By combining these computational predictions with experimental validation, researchers can streamline the process of identifying and developing new this compound-based compounds with desired biological activities. nih.govresearchgate.net

常见问题

Q. What are the optimal synthetic routes for N-(3-Hydroxyphenyl)acrylamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 3-hydroxyaniline with acryloyl chloride or its derivatives. Key steps include:

- Solvent Selection : Use polar aprotic solvents like DMF or dichloromethane for better reactivity ().

- Coupling Agents : Employ EDCI or triethylamine to activate the carboxylic acid intermediate ().

- Temperature Control : Reactions are often conducted at 0–5°C to minimize side reactions ().

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) ensures high purity ().

- Yield Optimization : Adjust molar ratios (e.g., 1:1.2 acryloyl chloride to amine) and reaction time (4–6 hours) ().

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and hydrogen bonding (e.g., phenolic -OH at δ 9–10 ppm) ().

- Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak (e.g., [M+H] at m/z 270.21 for a related compound) ().

- UV-Vis Spectroscopy : Identifies π→π transitions (~280 nm) for purity assessment ().

- Melting Point Analysis : Sharp melting points (±1°C) indicate purity ().

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity, and what methodologies are used to assess these effects?

- Methodological Answer :

- Functional Group Variations : Substituents on the phenyl ring (e.g., nitro, halogen) alter electron density, affecting binding to biological targets ().

- Bioactivity Assays :

- Enzyme Inhibition : Measure IC values via kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) ().

- Antioxidant Activity : Nitric oxide scavenging assays using Griess reagent quantify radical neutralization ().

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC values) correlate structure-activity relationships ().

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Establish concentration-dependent effects to rule out false positives/negatives ().

- Orthogonal Assays : Validate results using complementary techniques (e.g., apoptosis markers like caspase-3 alongside cell viability assays) ().

- Computational Modeling : Molecular docking predicts binding affinities to targets (e.g., enzymes, receptors), reconciling disparate experimental data ().

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?

- Methodological Answer :